molecular formula C15H14BrNO3 B5210569 2-(4-bromophenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide

2-(4-bromophenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide

Cat. No. B5210569
M. Wt: 336.18 g/mol
InChI Key: MIRGJNVRQNRIOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide, also known as BHAM, is a synthetic compound that has been widely used in scientific research. BHAM is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to have anti-inflammatory and analgesic properties.

Mechanism of Action

2-(4-bromophenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins from arachidonic acid. 2-(4-bromophenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide selectively inhibits the activity of COX-2, which is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins. 2-(4-bromophenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide also inhibits the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects
2-(4-bromophenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide has been shown to reduce inflammation and pain in various animal models of inflammation, such as carrageenan-induced paw edema and formalin-induced pain. 2-(4-bromophenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide has also been shown to reduce the growth and metastasis of tumors in animal models of cancer. 2-(4-bromophenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide has been reported to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. 2-(4-bromophenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide has been shown to reduce the production of reactive oxygen species and improve mitochondrial function in neuronal cells.

Advantages and Limitations for Lab Experiments

2-(4-bromophenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide is a useful tool for studying the role of COX-2 in inflammation and cancer. 2-(4-bromophenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide has a high selectivity for COX-2 and does not inhibit the activity of COX-1, which is responsible for the production of prostaglandins that protect the gastric mucosa. 2-(4-bromophenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide has a low toxicity and is well-tolerated in animal models. However, 2-(4-bromophenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide has a short half-life and may require frequent dosing in animal experiments.

Future Directions

There are several future directions for the study of 2-(4-bromophenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide. One area of research is the development of 2-(4-bromophenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide analogs with improved pharmacokinetic properties, such as longer half-life and better bioavailability. Another area of research is the investigation of the role of 2-(4-bromophenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide in neuroinflammation and neurodegenerative diseases, such as multiple sclerosis and Huntington's disease. 2-(4-bromophenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide may also be useful in combination therapy with other anti-inflammatory agents or chemotherapeutic agents for the treatment of cancer.

Synthesis Methods

2-(4-bromophenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide can be synthesized from 2-hydroxy-5-methylbenzoic acid and 4-bromophenol. The reaction involves the formation of an ester intermediate, which is then converted into the final product by reaction with ammonia and acetic anhydride. The yield of 2-(4-bromophenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and reactant ratio.

Scientific Research Applications

2-(4-bromophenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide has been used in various scientific research applications, including inflammation, cancer, and neurodegenerative diseases. 2-(4-bromophenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in macrophages and microglia. 2-(4-bromophenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells, such as breast cancer and prostate cancer cells. 2-(4-bromophenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide has been reported to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

2-(4-bromophenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO3/c1-10-2-7-14(18)13(8-10)17-15(19)9-20-12-5-3-11(16)4-6-12/h2-8,18H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIRGJNVRQNRIOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)NC(=O)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromophenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide

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